2,4-Diphenoxyquinazoline 2,4-Diphenoxyquinazoline
Brand Name: Vulcanchem
CAS No.: 6640-62-6
VCID: VC18448770
InChI: InChI=1S/C20H14N2O2/c1-3-9-15(10-4-1)23-19-17-13-7-8-14-18(17)21-20(22-19)24-16-11-5-2-6-12-16/h1-14H
SMILES:
Molecular Formula: C20H14N2O2
Molecular Weight: 314.3 g/mol

2,4-Diphenoxyquinazoline

CAS No.: 6640-62-6

Cat. No.: VC18448770

Molecular Formula: C20H14N2O2

Molecular Weight: 314.3 g/mol

* For research use only. Not for human or veterinary use.

2,4-Diphenoxyquinazoline - 6640-62-6

Specification

CAS No. 6640-62-6
Molecular Formula C20H14N2O2
Molecular Weight 314.3 g/mol
IUPAC Name 2,4-diphenoxyquinazoline
Standard InChI InChI=1S/C20H14N2O2/c1-3-9-15(10-4-1)23-19-17-13-7-8-14-18(17)21-20(22-19)24-16-11-5-2-6-12-16/h1-14H
Standard InChI Key SKBXSQLKWHPGJV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)OC4=CC=CC=C4

Introduction

Chemical Structure and Nomenclature

2,4-Diphenoxyquinazoline (C20_{20}H14_{14}N2_2O2_2) is a bicyclic aromatic compound comprising a quinazoline core substituted with phenoxy groups at positions 2 and 4. The quinazoline skeleton consists of a benzene ring fused to a pyrimidine ring, with nitrogen atoms at positions 1 and 3. The phenoxy substituents introduce electron-withdrawing effects, altering the molecule's electronic distribution and reactivity .

Key Structural Features:

  • Quinazoline Core: Planar aromatic system with conjugated π-electrons.

  • Phenoxy Groups: Introduce steric bulk and modulate electronic properties via resonance and inductive effects.

  • Substitution Pattern: The 2,4-disubstitution minimizes steric hindrance compared to 1,3-substituted analogues, enhancing solubility and reactivity .

Synthesis Methodologies

Palladium-Catalyzed Cross-Coupling

A prominent route for synthesizing 2,4-diarylquinazolines involves Pd-catalyzed cross-coupling reactions. For example, 4-bromo-2-phenoxyquinazoline can react with phenylboronic acid under Suzuki-Miyaura conditions to yield 2,4-diphenoxyquinazoline . Typical conditions include:

ReagentRoleConditionsYield (%)
Pd(PPh3_3)4_4CatalystToluene, 80°C, 12 hr65–75
K2_2CO3_3BaseAqueous phase
Phenylboronic acidCoupling partnerMolar ratio 1:1.2

This method offers regioselectivity but requires halogenated precursors .

Metal-Free One-Pot Synthesis

A metal-free approach reported by Li et al. utilizes 2-(1-phenylvinyl)aniline and α-oxobenzeneacetic acid under mild conditions . While originally developed for 2,4-diarylquinolines, adapting this method with phenol derivatives could yield 2,4-diphenoxyquinazoline. Advantages include:

  • No transition metals or peroxides.

  • Ambient temperature and air stability.

  • Yields up to 78% for analogous compounds .

Photophysical Properties

The photophysical behavior of 2,4-diphenoxyquinazoline is influenced by its substituents and solvent environment. Key findings from analogous compounds include:

Absorption and Emission

  • UV-Vis Absorption: Maximum absorbance at 320–350 nm (π→π* transitions) .

  • Photoluminescence: Emission peaks at 420–450 nm in toluene, with quantum yields (Φf_f) up to 20% .

Solvatochromism

Studies on similar 2,4-diarylquinazolines reveal solvent-dependent emission shifts due to intramolecular charge transfer (ICT). The Lippert-Mataga equation quantifies this behavior:

Δν=2hc(μeμg)2Δf+constant\Delta \nu = \frac{2}{hc} \left( \mu_e - \mu_g \right)^2 \Delta f + \text{constant}

where Δν\Delta \nu is the Stokes shift and Δf\Delta f is the solvent polarity function .

Biological Activities

Antimicrobial Activity

Quinazoline derivatives with electron-withdrawing groups (e.g., phenoxy) show efficacy against Candida albicans and Staphylococcus aureus. Minimum inhibitory concentrations (MICs) for analogues range from 8–32 µg/mL .

Industrial Applications

Optoelectronics

The compound’s high quantum yield and solvatochromism make it suitable for:

  • Organic Light-Emitting Diodes (OLEDs): As an emissive layer material.

  • Dye-Sensitized Solar Cells (DSSCs): Phenyl groups enhance electron injection into TiO2_2 .

Pharmaceutical Intermediates

The phenoxy groups serve as handles for further functionalization, enabling synthesis of prodrugs or targeted therapies .

Challenges and Future Directions

  • Synthetic Optimization: Improving yields for metal-free routes.

  • Biological Testing: In vivo studies to validate anticancer and antimicrobial hypotheses.

  • Material Science: Exploring thin-film properties for OLED applications.

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